Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin

Descripción general

Descripción

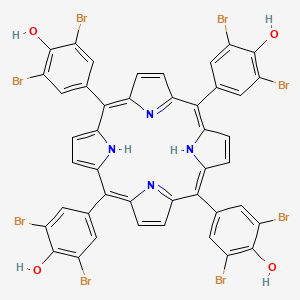

Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin: is a synthetic porphyrin derivative characterized by the presence of four 3,5-dibromo-4-hydroxyphenyl groups attached to the meso positions of the porphyrin ring Porphyrins are a class of organic compounds that play crucial roles in biological systems, such as in hemoglobin and chlorophyll

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin typically involves the condensation of pyrrole with 3,5-dibromo-4-hydroxybenzaldehyde under acidic conditions. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The reaction mixture is then subjected to oxidation using an oxidizing agent like p-chloranil to yield the desired porphyrin compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Metal Ion Complexation

T(DBHP)P exhibits exceptional affinity for heavy metal ions, particularly lead (Pb²⁺), forming stable complexes critical for analytical detection.

Reaction Mechanism and Conditions

In alkaline media (0.10 M NaOH), T(DBHP)P reacts with Pb²⁺ to form a 1:2 yellow complex ([Pb₂(T(DBHP)P)]), with a Soret band absorption peak at 479 nm . The reaction is catalyzed by 8-hydroxyquinoline (oxine) and completes within 1 minute at room temperature .

Stability and Sensitivity

| Parameter | Value | Source |

|---|---|---|

| Stability constant (log K) | ||

| Molar absorptivity (ε) | ||

| Detection limit (spectrophotometry) | 0.21 ng·mL⁻¹ | |

| Linear range (Beer’s law) | 0–0.48 µg·mL⁻¹ |

The complex remains stable even in the presence of high concentrations of interfering ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺), enabling selective lead detection in clinical and environmental samples .

DNA Binding

T(DBHP)P interacts with calf thymus DNA (ctDNA) via a combination of intercalation and groove binding, as demonstrated by spectrophotometric studies .

Key Observations:

-

Absorbance Reduction : Linear decrease in absorbance at the Soret band (479 nm) with increasing ctDNA concentration (0.20–1.80 µg·mL⁻¹) .

-

Enhanced Sensitivity : Use of Tween-80 microemulsion improves detection limits to 0.024 µg·mL⁻¹ .

-

Association Number : Determined via molar ratio method, indicating a 1:1 binding stoichiometry under optimized conditions .

This interaction is pH-dependent, with optimal binding occurring in pH 4.92 HAc-NaAc buffer .

Oxidative Bromination

Vanadyl porphyrins with β-bromo substituents (e.g., [VᴵⱽOTPP(Br)₄]) catalyze phenol bromination with high efficiency, achieving turnover frequencies (TOF) up to 43.3 s⁻¹ . Though T(DBHP)P lacks metal coordination in these studies, its electron-withdrawing bromine groups suggest potential for similar reactivity.

Comparative Catalytic Performance

| Catalyst | Substrate | TOF (s⁻¹) | Selectivity (%) |

|---|---|---|---|

| [VᴵⱽOTPP(Br)₄] | Phenol | 27.4 | 100 |

| [VᴵⱽOTPP(CN)₄] | 4-Methylphenol | 43.3 | 100 |

Reaction with Reactive Oxygen Species (ROS)

T(DBHP)P’s phenolic groups confer antioxidant properties, enabling reactions with ROS (e.g., H₂O₂). In acidic media, it participates in redox cycles, forming intermediates that facilitate bromination or epoxidation reactions .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Lead Detection

One of the prominent applications of T(DBHP)P is in the detection of lead ions. Research has demonstrated that T(DBHP)P can form a highly sensitive complex with lead(II) ions in an alkaline medium. The complex exhibits a maximum absorption at 479 nm and follows Beer’s law for concentrations up to 0.48 µg/mL. The molar absorptivity of the complex is reported to be , making it significantly sensitive for trace lead determination in clinical samples . The stability constant of the formed complex is exceptionally high at , indicating strong binding affinity .

Spectrophotometric Techniques

The use of second-derivative spectrophotometry has been highlighted as superior to conventional methods due to its enhanced sensitivity and selectivity for lead detection . This technique allows for the accurate quantification of lead even in the presence of various interfering ions, demonstrating T(DBHP)P's potential as a reliable chromogenic reagent in analytical applications.

Photodynamic Therapy

Cytotoxic Activity Against Cancer Cells

Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin has shown promise in photodynamic therapy (PDT), particularly against various cancer cell lines. In vitro studies indicate that T(DBHP)P can generate singlet oxygen upon light activation, which is crucial for its cytotoxic effects on cancer cells . The compound has been evaluated for its activity against bladder (5637), prostate (LNCaP), and melanoma (A375) cancer cell lines, with notable cytotoxic effects observed at specific concentrations .

Structure-Activity Relationship

Research into the structure-activity relationship of T(DBHP)P reveals that modifications to the phenyl substituents can significantly influence its photodynamic efficacy. For instance, derivatives with different substituents have been synthesized and tested, showing varying degrees of effectiveness against different cancer types . This characteristic makes T(DBHP)P a valuable candidate for further development in targeted cancer therapies.

DNA Interaction Studies

Binding Characteristics with DNA

The interaction of T(DBHP)P with calf thymus DNA has been investigated using spectrophotometric methods. The studies indicate that T(DBHP)P binds to DNA, leading to a decrease in absorbance proportional to the concentration of DNA present . This property can be utilized in biochemical assays for nucleic acid analysis and highlights the potential role of porphyrins in genetic material studies.

Mechanistic Insights

The binding mechanism between T(DBHP)P and DNA has been explored, providing insights into how porphyrins can serve as probes or agents in nucleic acid research. Understanding these interactions is crucial for developing new diagnostic tools and therapeutic strategies involving nucleic acids .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin involves its ability to interact with molecular targets through its porphyrin ring and functional groups. The hydroxyl groups can participate in hydrogen bonding, while the bromine atoms can engage in halogen bonding. These interactions enable the compound to bind to specific proteins, enzymes, or metal ions, thereby exerting its effects. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to oxidative damage and cell death in targeted cancer cells .

Comparación Con Compuestos Similares

Tetra(4-hydroxyphenyl)porphyrin: Lacks bromine atoms, resulting in different reactivity and applications.

Tetra(3,5-dimethoxy-4-hydroxyphenyl)porphyrin:

Uniqueness: Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin is unique due to the presence of both bromine and hydroxyl groups, which enhance its reactivity and versatility in various applications. The bromine atoms increase the compound’s ability to participate in halogen bonding, while the hydroxyl groups contribute to its antioxidant properties .

Actividad Biológica

Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin (T(DBHP)P) is a synthetic porphyrin derivative notable for its unique structural features and biological activities. This article delves into its biological activity, including its interactions with DNA, potential applications in photodynamic therapy (PDT), and its role as a chromogenic reagent for detecting heavy metals.

Structural Characteristics

T(DBHP)P is characterized by the presence of four 3,5-dibromo-4-hydroxyphenyl groups attached to a porphyrin core. This structure enhances its reactivity and potential biological applications, particularly in photodynamic therapy and as a sensor for heavy metals.

Interaction with Nucleic Acids

Research has demonstrated that T(DBHP)P exhibits significant interactions with calf thymus DNA (ctDNA). The binding characteristics were studied using spectrophotometric techniques, revealing that the absorbance of T(DBHP)P decreases linearly with increasing concentrations of ctDNA. This property indicates that T(DBHP)P can serve as a sensitive probe for nucleic acid detection:

- Detection Limits : The limit of detection was determined to be as low as 0.024 µg/mL under optimal conditions.

- Mechanism of Interaction : The interaction leads to enhanced resonance light scattering (RLS), which can be quantitatively measured, making it a valuable tool for ctDNA quantification in biological samples .

Photodynamic Therapy Applications

T(DBHP)P shows promise in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This mechanism can induce cytotoxic effects in cancer cells:

- Cytotoxicity Studies : In vitro studies have reported IC50 values indicating strong cytotoxicity against various cancer cell lines, including bladder cancer (5637), prostate cancer (LNCaP), and melanoma (A375). For instance, one derivative exhibited an IC50 value of 8.01 nM against 5637 cells .

- Structure-Activity Relationship : The presence of bromine and hydroxyl groups significantly enhances the compound's photodynamic activity compared to other porphyrins lacking these substituents .

Chromogenic Properties

T(DBHP)P serves as a highly sensitive chromogenic reagent for detecting trace amounts of lead in environmental samples:

- Complex Formation : In alkaline solutions, T(DBHP)P forms a stable complex with lead ions (Pb(II)), which exhibits maximum absorption at 479 nm. This reaction is rapid and sensitive, allowing for the quantification of lead at very low concentrations (down to 0.21 ng/mL).

- Interference Studies : The compound demonstrated high selectivity for lead over other metals, making it an effective tool for environmental monitoring .

Summary of Biological Activities

| Activity | Details |

|---|---|

| Interaction with DNA | Significant binding to ctDNA; sensitive detection method with low detection limits |

| Photodynamic Therapy | Strong cytotoxicity against various cancer cell lines; effective generation of ROS |

| Chromogenic Reagent | Highly selective for lead detection; forms stable complexes with high sensitivity |

Propiedades

IUPAC Name |

2,6-dibromo-4-[10,15,20-tris(3,5-dibromo-4-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H22Br8N4O4/c45-21-9-17(10-22(46)41(21)57)37-29-1-2-30(53-29)38(18-11-23(47)42(58)24(48)12-18)32-5-6-34(55-32)40(20-15-27(51)44(60)28(52)16-20)36-8-7-35(56-36)39(33-4-3-31(37)54-33)19-13-25(49)43(59)26(50)14-19/h1-16,53,56-60H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEAALYDIBPCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=C(C(=C6)Br)O)Br)C7=CC(=C(C(=C7)Br)O)Br)C8=CC(=C(C(=C8)Br)O)Br)C=C3)C9=CC(=C(C(=C9)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H22Br8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1309.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin facilitate the detection of trace metals?

A: this compound, often abbreviated as T(DBHP)P, acts as a colorimetric reagent for detecting trace metals like Lead [] and Platinum []. In the presence of specific metals and under optimized conditions, T(DBHP)P forms a colored complex. This complex exhibits maximum absorbance at a specific wavelength, allowing for quantitative analysis using spectrophotometry. The intensity of the color change is directly proportional to the metal concentration, enabling researchers to determine even minute quantities of these metals in various samples.

Q2: What makes T(DBHP)P suitable for detecting nucleic acids?

A: T(DBHP)P exhibits unique interactions with nucleic acids, specifically calf thymus DNA (ctDNA) []. In acidic environments, the interaction between T(DBHP)P and ctDNA leads to a significant enhancement of Resonance Light Scattering (RLS) intensity. This amplified signal, measured at a specific wavelength (449 nm), directly correlates with the concentration of ctDNA. This characteristic makes T(DBHP)P a highly sensitive probe for detecting and quantifying nucleic acids at nanogram levels.

Q3: How does T(DBHP)P interact with proteins, and what are the analytical implications?

A: Research indicates that T(DBHP)P interacts with proteins like Bovine Serum Albumin (BSA) through a combination of electrostatic forces and non-radiation energy transfer [, ]. This interaction leads to fluorescence quenching of the protein, and the extent of quenching is directly related to the protein concentration. This phenomenon has been successfully employed to develop sensitive and selective spectrophotometric methods for protein quantification in various matrices, including food samples [].

Q4: Beyond analytical applications, what other research avenues are being explored with T(DBHP)P?

A: While T(DBHP)P demonstrates significant potential as an analytical reagent, research also focuses on understanding its interaction mechanisms with biomolecules. Studies delve into the thermodynamic parameters of T(DBHP)P binding with proteins [], offering insights into the nature of these interactions. Furthermore, investigations using techniques like synchronous fluorescence spectroscopy help elucidate the impact of T(DBHP)P on protein conformation and its influence on the surrounding microenvironment []. These findings contribute to a broader understanding of T(DBHP)P's behavior in biological systems, potentially paving the way for future applications beyond analytical chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.